molecular formula C16H11ClFNO B3024651 2-chloro-1-[2-(4-fluorophenyl)-1H-indol-3-yl]ethanone CAS No. 70093-19-5

2-chloro-1-[2-(4-fluorophenyl)-1H-indol-3-yl]ethanone

Cat. No. B3024651
CAS RN: 70093-19-5
M. Wt: 287.71 g/mol
InChI Key: DOHGMVUWQOAZNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-chloro-1-[2-(4-fluorophenyl)-1H-indol-3-yl]ethanone” is a complex organic molecule that contains an indole group, a 4-fluorophenyl group, and a 2-chloro-1-ethanone group .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the indole group, which is a fused ring system containing a benzene ring and a pyrrole ring . The 4-fluorophenyl group would add another benzene ring to the structure, and the 2-chloro-1-ethanone group would add a carbonyl group and a chlorine atom .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. Without more information, it’s difficult to predict the mechanism of action of this compound .

Safety and Hazards

The safety and hazards of a compound depend on its specific physical and chemical properties. Without more information, it’s difficult to predict the safety and hazards of this compound .

Future Directions

The future directions for research on this compound would depend on its intended use and its observed properties. It could potentially be studied for various applications, depending on its reactivity, stability, and biological activity .

properties

IUPAC Name

2-chloro-1-[2-(4-fluorophenyl)-1H-indol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClFNO/c17-9-14(20)15-12-3-1-2-4-13(12)19-16(15)10-5-7-11(18)8-6-10/h1-8,19H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOHGMVUWQOAZNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)F)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90407064
Record name 2-Chloro-1-[2-(4-fluorophenyl)-1H-indol-3-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

70093-19-5
Record name 2-Chloro-1-[2-(4-fluorophenyl)-1H-indol-3-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-1-[2-(4-fluorophenyl)-1H-indol-3-yl]ethanone
Reactant of Route 2
Reactant of Route 2
2-chloro-1-[2-(4-fluorophenyl)-1H-indol-3-yl]ethanone
Reactant of Route 3
Reactant of Route 3
2-chloro-1-[2-(4-fluorophenyl)-1H-indol-3-yl]ethanone
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-chloro-1-[2-(4-fluorophenyl)-1H-indol-3-yl]ethanone
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-chloro-1-[2-(4-fluorophenyl)-1H-indol-3-yl]ethanone
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-chloro-1-[2-(4-fluorophenyl)-1H-indol-3-yl]ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.